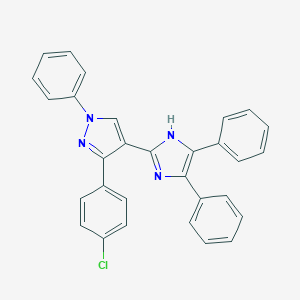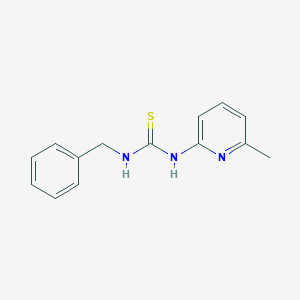![molecular formula C25H16Cl2N2OS2 B292526 2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292526.png)
2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been gaining attention in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that this compound inhibits the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been suggested that 2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in various types of cancer cells. In addition, this compound has been found to have low toxicity to normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its potential as a lead compound for the development of new anticancer drugs. Another advantage is its low toxicity to normal cells, which makes it a safer alternative to existing chemotherapy drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in some lab experiments.
Future Directions
The future directions for research on 2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one include the development of new derivatives with improved activity and selectivity, the study of its mechanism of action in more detail, and the investigation of its potential applications in other fields of scientific research. In addition, more studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2,4-dichlorophenyl isothiocyanate, benzyl mercaptan, and 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified using column chromatography.
Scientific Research Applications
2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to have anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In drug discovery, 2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been used as a lead compound to design and synthesize new derivatives with improved activity and selectivity. In cancer research, this compound has been used to study the mechanism of action of anticancer drugs and to develop new strategies for cancer treatment.
properties
Molecular Formula |
C25H16Cl2N2OS2 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H16Cl2N2OS2/c26-18-11-12-21(20(27)13-18)29-24(30)19-14-22(17-9-5-2-6-10-17)32-23(19)28-25(29)31-15-16-7-3-1-4-8-16/h1-14H,15H2 |
InChI Key |
MFQQLBPLLVESDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)

![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)
![6-(4-chlorophenyl)-4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292465.png)
![3-amino-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292467.png)